molecular formula C33H27N B12095663 9,9-dimethyl-N-[4-(4-phenylphenyl)phenyl]fluoren-2-amine

9,9-dimethyl-N-[4-(4-phenylphenyl)phenyl]fluoren-2-amine

Cat. No.: B12095663
M. Wt: 437.6 g/mol
InChI Key: JKWPZIOBYKWVKM-UHFFFAOYSA-N
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Description

9,9-dimethyl-N-[4-(4-phenylphenyl)phenyl]fluoren-2-amine is an organic compound with the molecular formula C27H23N. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a biphenyl group and a dimethylfluorene moiety. This compound is known for its electron-rich properties and is used in various scientific and industrial applications, particularly in the field of organic electronics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,9-dimethyl-N-[4-(4-phenylphenyl)phenyl]fluoren-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-aminobiphenyl and 9,9-dimethyl-2-bromofluorene.

    Reaction Conditions: The reaction is carried out in the presence of a phase transfer catalyst, such as 18-crown-6, and a solvent like o-dichlorobenzene under nitrogen atmosphere.

    Procedure: The 4-aminobiphenyl is reacted with 9,9-dimethyl-2-bromofluorene at reflux temperature for about 20 hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate more robust purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

9,9-dimethyl-N-[4-(4-phenylphenyl)phenyl]fluoren-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of fluorenone derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

9,9-dimethyl-N-[4-(4-phenylphenyl)phenyl]fluoren-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 9,9-dimethyl-N-[4-(4-phenylphenyl)phenyl]fluoren-2-amine involves its interaction with molecular targets through its electron-rich fluorene moiety. This interaction facilitates the transport of holes in electronic devices, enhancing their performance. The compound’s high hole mobility is attributed to its ability to form stable charge-transfer complexes, which are crucial for efficient charge transport in organic electronic devices .

Comparison with Similar Compounds

Similar Compounds

  • 9,9-dimethyl-2-aminofluorene
  • 9,9-dimethyl-2-bromofluorene
  • N-(4-biphenyl)-9,9-dimethylfluoren-2-amine

Uniqueness

Compared to similar compounds, 9,9-dimethyl-N-[4-(4-phenylphenyl)phenyl]fluoren-2-amine stands out due to its enhanced electron-rich properties and higher hole mobility. These characteristics make it particularly valuable in the field of organic electronics, where efficient charge transport is essential for device performance .

Properties

Molecular Formula

C33H27N

Molecular Weight

437.6 g/mol

IUPAC Name

9,9-dimethyl-N-[4-(4-phenylphenyl)phenyl]fluoren-2-amine

InChI

InChI=1S/C33H27N/c1-33(2)31-11-7-6-10-29(31)30-21-20-28(22-32(30)33)34-27-18-16-26(17-19-27)25-14-12-24(13-15-25)23-8-4-3-5-9-23/h3-22,34H,1-2H3

InChI Key

JKWPZIOBYKWVKM-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2C3=C1C=C(C=C3)NC4=CC=C(C=C4)C5=CC=C(C=C5)C6=CC=CC=C6)C

Origin of Product

United States

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